Methyl 6-iodopyridazine-3-carboxylate
Overview
Description
Methyl 6-iodopyridazine-3-carboxylate is a heterocyclic organic compound that features a pyridazine ring substituted with an iodine atom at the 6th position and a carboxylate ester group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-iodopyridazine-3-carboxylate typically involves the iodination of a pyridazine precursor. One common method includes the reaction of 6-chloropyridazine-3-carboxylate with sodium iodide in the presence of a suitable solvent, such as acetone, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by an iodine atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-iodopyridazine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Sodium iodide, acetone, reflux conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Scientific Research Applications
Methyl 6-iodopyridazine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for treating various diseases.
Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Chemical Biology: It is utilized in the synthesis of probes and other tools for studying biological processes at the molecular level.
Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals, such as herbicides or pesticides.
Mechanism of Action
The mechanism of action of Methyl 6-iodopyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and the carboxylate ester group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Methyl 6-iodopyridazine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 6-chloropyridazine-3-carboxylate: Similar structure but with a chlorine atom instead of iodine. It may have different reactivity and biological activity.
Methyl 6-bromopyridazine-3-carboxylate: Similar structure but with a bromine atom. It may also exhibit different reactivity and biological properties.
Methyl 6-fluoropyridazine-3-carboxylate: Similar structure but with a fluorine atom. It may have unique properties due to the small size and high electronegativity of fluorine.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific chemical reactions and influence the compound’s physical and chemical properties.
Properties
IUPAC Name |
methyl 6-iodopyridazine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBOBRMYABBWFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401287982 | |
Record name | Methyl 6-iodo-3-pyridazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401287982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65202-54-2 | |
Record name | Methyl 6-iodo-3-pyridazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65202-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-iodo-3-pyridazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401287982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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